molecular formula C17H13FN4O3 B2443643 N-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 2380056-93-7

N-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2443643
CAS No.: 2380056-93-7
M. Wt: 340.314
InChI Key: WADRXHMTDBCOKS-UHFFFAOYSA-N
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Description

N-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a unique structure combining a fluorophenyl group, a triazole ring, and a benzodioxole moiety, making it a versatile candidate for numerous applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the 1-(2-fluorophenyl)-1H-1,2,3-triazole intermediate. This intermediate is then reacted with a benzodioxole derivative under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the production process. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Uniqueness

Compared to similar compounds, N-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of functional groups. This structural diversity allows it to participate in a broader range of chemical reactions and exhibit distinct biological activities.

Properties

IUPAC Name

N-[[1-(2-fluorophenyl)triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O3/c18-13-3-1-2-4-14(13)22-9-12(20-21-22)8-19-17(23)11-5-6-15-16(7-11)25-10-24-15/h1-7,9H,8,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADRXHMTDBCOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CN(N=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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